molecular formula C14H11BrFNO2 B2919520 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 363600-84-4

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2919520
CAS No.: 363600-84-4
M. Wt: 324.149
InChI Key: UEMAVVYIYKHSAB-CAOOACKPSA-N
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Description

2-{(E)-[(4-Bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound of significant interest in advanced materials science and medicinal chemistry research. This compound is characterized by its ability to exhibit tautomerism, a phenomenon where it can interconvert between its phenol-imine (enol) and keto-amine forms . The specific substituents on the aromatic rings, including the bromo, fluoro, and methoxy groups, influence this equilibrium and the compound's overall electronic properties . The structural preference is highly dependent on the physical state and environment; similar compounds have been shown to exist predominantly in the phenol-imine form in the solid state, while a dynamic equilibrium between both tautomeric forms can be present in solvent media like DMSO or ethanol . The ratio of these forms can even be quantified, as demonstrated in a closely related compound where a ratio of 11:9 for phenol to keto structures was observed in acetone-d6 . Researchers utilize this compound and its analogs as a model system for investigating proton transfer reactions and nonlinear optical (NLO) properties through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations . Furthermore, Schiff bases of this structural class are explored as versatile pharmacophores in the development of new bioactive agents with potential antimicrobial and anticancer activities . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMAVVYIYKHSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base characterized by the presence of an azomethine functional group, which is linked to a phenolic structure. Schiff bases have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The molecular formula for 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol is C₁₃H₉BrFNO. The presence of bromine and fluorine substituents contributes to its unique chemical reactivity and potential biological interactions.

Property Details
Molecular FormulaC₁₃H₉BrFNO
Functional GroupsAzomethine (C=N), Phenolic
SubstituentsBromine (4-position), Fluorine (2-position)

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol can inhibit the growth of various bacteria and fungi. The mechanism often involves interaction with microbial enzymes or cell membranes, disrupting their function.

  • Case Study : A study on related Schiff bases demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the azomethine bond plays a crucial role in binding to microbial targets, which could be extrapolated to our compound .

Anticancer Activity

Schiff bases have also been explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented.

  • Research Findings : A study evaluating the anticancer activity of various Schiff bases found that those with similar structural features to 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol exhibited cytotoxic effects on leukemia cell lines, indicating potential for further exploration in cancer therapeutics .

The biological activity of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol may involve several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes in microbial metabolism or cancer cell proliferation pathways.
  • DNA Interaction : Binding to DNA or other cellular macromolecules, leading to disruption of replication or transcription processes.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS) that can lead to cell death in pathogens or cancer cells.

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with other related Schiff bases.

Compound Biological Activity Mechanism
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenolAntimicrobial, AnticancerEnzyme inhibition, DNA binding
2-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenolStrong anticancer effectsInduction of apoptosis
4-bromo-2-{(E)-[(3-nitrophenyl)imino]methyl}phenolAntifungalMembrane disruption

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Phenyl Substituents Phenolic Substituents Key Properties/Applications Reference
2-{(E)-[(4-Bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol (Target) C₁₅H₁₂BrFNO₂ (inferred) 4-Bromo-2-fluoro 6-Methoxy Hypothesized metal chelation
2-[(E)-(2,4-Dichlorophenyl)imino]methyl-6-methoxyphenol (DCPIMMP) C₁₅H₁₂Cl₂NO₂ 2,4-Dichloro 6-Methoxy Cu(II) extraction (λmax = 590 nm)
2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₅ClNO₂ 3-Chloro-4-methyl 6-Methoxy Structural studies
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₅H₁₅NO₂ 4-Methyl 6-Methoxy Crystallographic analysis
4-Bromo-2-[(phenylimino)methyl]phenol C₁₃H₁₀BrNO Phenyl 4-Bromo Hydrogen-bonded crystal packing

Physicochemical and Functional Differences

Methoxy groups (e.g., in DCPIMMP and the target compound) improve solubility in organic solvents like chloroform, critical for solvent extraction applications .

Spectroscopic Properties :

  • DCPIMMP exhibits a λmax at 590 nm in chloroform due to extended conjugation and charge-transfer transitions . The target compound’s bromo/fluoro substituents may redshift or blueshift this absorbance, depending on their electronic contributions.

Crystallographic Behavior: Analogues like 4-bromo-2-[(phenylimino)methyl]phenol () form hydrogen-bonded dimers (O–H···N), stabilizing their crystal lattices . The target compound’s fluorine atom may introduce C–F···H or C–Br···π interactions, altering packing motifs. Software such as SHELXL () and WinGX/ORTEP () are commonly used to refine and visualize these structures .

Metal Ion Extraction Efficiency: DCPIMMP selectively extracts Cu(II) at pH 3.9–5.9, attributed to the optimal basicity of its imine nitrogen and phenolic oxygen . The target compound’s bromo and fluoro groups may modulate this pH range or shift selectivity toward heavier metals (e.g., Pd(II), Hg(II)).

Q & A

Q. What are the optimized synthetic routes for 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol, and how do reaction conditions influence yield?

The compound is synthesized via Schiff base condensation between 6-methoxy-2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) under reflux enhance imine formation .
  • Catalyst : Acidic or mild basic conditions (e.g., glacial acetic acid) improve reaction efficiency .
  • Temperature : Reflux at 70–80°C for 4–6 hours typically achieves yields >75% .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing this Schiff base, and what key data should be prioritized?

  • FTIR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹ .
  • NMR :
  • ¹H NMR : Look for methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range .
  • ¹³C NMR : Identify imine carbon (C=N) at δ 160–165 ppm and methoxy carbon at δ 55–60 ppm .
    • UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~250–350 nm) .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals:

  • Bond lengths : C=N bond ~1.28–1.30 Å (consistent with imine formation) .
  • Dihedral angles : Planarity between aromatic rings (e.g., 2–10° deviation), influencing conjugation and stability .
  • Packing interactions : Intermolecular hydrogen bonds (e.g., O-H···N) stabilize the crystal lattice .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • DFT studies : Calculate HOMO-LUMO gaps (~4.0–4.5 eV) to assess reactivity and charge transfer properties .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock. Key residues (e.g., Arg122 in topoisomerase II) may bind via halogen (Br, F) or phenolic groups .
  • Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility .

Q. What experimental strategies address discrepancies in reported spectral or crystallographic data for similar Schiff bases?

  • Cross-validation : Combine multiple techniques (e.g., FTIR, NMR, XRD) to resolve conflicting assignments .
  • Dynamic NMR : Detect tautomerism (e.g., keto-enol equilibria) that may obscure spectral interpretations .
  • High-resolution XRD : Refine crystallographic parameters (e.g., thermal ellipsoids) to correct bond-length inaccuracies .

Q. How can the environmental fate and degradation pathways of this compound be evaluated in ecotoxicological studies?

  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor by HPLC for breakdown products (e.g., brominated phenols) .
  • Biodegradation : Use microbial consortia (e.g., Pseudomonas spp.) to assess aerobic/anaerobic transformation rates .
  • Adsorption studies : Measure soil/water partition coefficients (Kd) to predict mobility in ecosystems .

Q. What methodologies are used to assess its potential antimicrobial or anticancer activity?

  • Antimicrobial assays :
  • MIC/MBC : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Anticancer screening :
  • MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <50 µM indicating potency .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence .

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